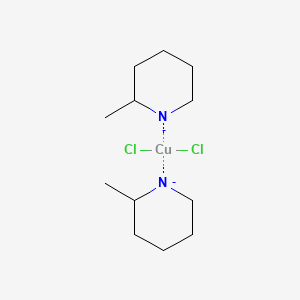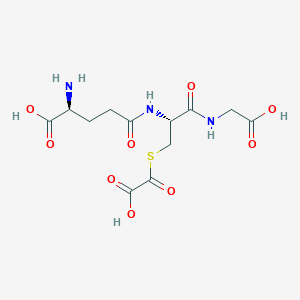
5-Butyl-3-(m-chlorophenyl)rhodanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Butyl-3-(m-chlorophenyl)rhodanine: is a heterocyclic compound that belongs to the rhodanine family. Rhodanines are known for their diverse biological activities, including antimicrobial, antiviral, antitubercular, anti-inflammatory, antidiabetic, and antitumor properties . The compound’s structure consists of a rhodanine core with a butyl group at the 5-position and a meta-chlorophenyl group at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-3-(m-chlorophenyl)rhodanine typically involves a Knoevenagel condensation reaction. This reaction is carried out between rhodanine and an appropriate aldehyde under basic conditions. For instance, the reaction between rhodanine and m-chlorobenzaldehyde in the presence of a base such as piperidine or pyridine can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using ionic liquids as solvents, can be employed to make the process more environmentally friendly .
化学反应分析
Types of Reactions: 5-Butyl-3-(m-chlorophenyl)rhodanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted rhodanine derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 5-Butyl-3-(m-chlorophenyl)rhodanine is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives with potential biological activities .
Biology: The compound has shown promise in biological studies due to its antimicrobial and antiviral properties. It can inhibit the growth of certain bacteria and viruses, making it a candidate for further research in infectious diseases .
Medicine: In medicinal chemistry, this compound derivatives have been explored for their antitumor activities. These compounds can selectively target cancer cells, offering potential for the development of new anticancer drugs .
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes. It can be used as a precursor for the synthesis of advanced materials with specific functionalities .
作用机制
The mechanism of action of 5-Butyl-3-(m-chlorophenyl)rhodanine involves its interaction with various molecular targets. The compound can inhibit enzymes by forming covalent bonds with active site residues. This inhibition can disrupt essential biochemical pathways in microorganisms or cancer cells, leading to their death .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes such as aldose reductase, which is involved in the polyol pathway of glucose metabolism.
Pathways: By inhibiting key enzymes, the compound can disrupt metabolic pathways essential for cell survival.
相似化合物的比较
Rhodanine: The parent compound with a similar core structure.
Epalrestat: A rhodanine derivative used as an aldose reductase inhibitor for diabetic complications.
Thiazolidinones: Compounds with a similar thiazolidine ring structure but different substituents.
Uniqueness: 5-Butyl-3-(m-chlorophenyl)rhodanine stands out due to its specific substituents, which confer unique biological activities. The butyl and m-chlorophenyl groups enhance its antimicrobial and antitumor properties compared to other rhodanine derivatives .
属性
CAS 编号 |
23522-54-5 |
|---|---|
分子式 |
C13H14ClNOS2 |
分子量 |
299.8 g/mol |
IUPAC 名称 |
5-butyl-3-(3-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H14ClNOS2/c1-2-3-7-11-12(16)15(13(17)18-11)10-6-4-5-9(14)8-10/h4-6,8,11H,2-3,7H2,1H3 |
InChI 键 |
PKXDPJSQVRUEIF-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1C(=O)N(C(=S)S1)C2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


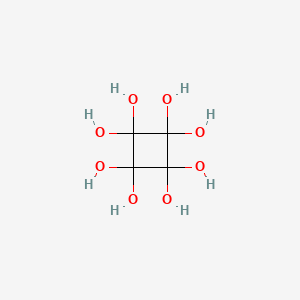


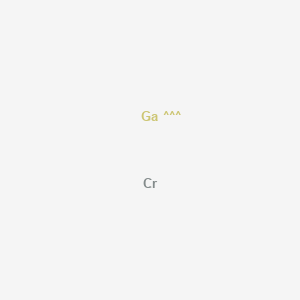
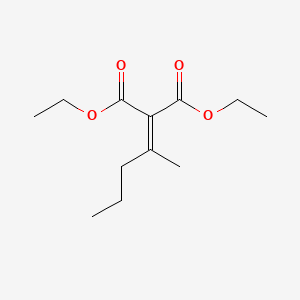
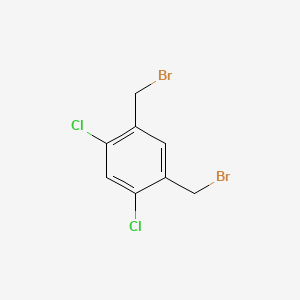
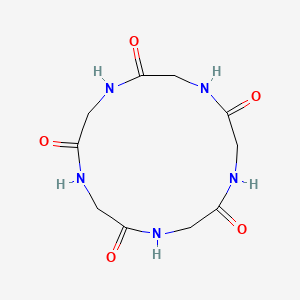

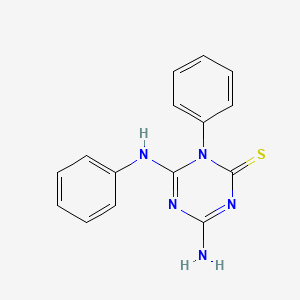
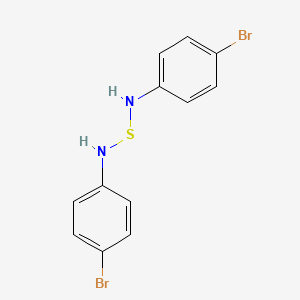

![Bicyclo[1.1.1]pentane, 1,3-dichloro-](/img/structure/B14711548.png)
